molecular formula C20H22ClFN2O3 B11333533 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11333533
M. Wt: 392.8 g/mol
InChI Key: JYYSLRZBVSVWEE-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a morpholine ring, and a fluorophenoxy acetamide moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenyl ethylamine with morpholine under controlled conditions to form the intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-fluorophenoxy acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its morpholine ring and fluorophenoxy group are particularly noteworthy, as they contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C20H22ClFN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C20H22ClFN2O3/c21-18-4-2-1-3-17(18)19(24-9-11-26-12-10-24)13-23-20(25)14-27-16-7-5-15(22)6-8-16/h1-8,19H,9-14H2,(H,23,25)

InChI Key

JYYSLRZBVSVWEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3Cl

Origin of Product

United States

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